Einecs 305-342-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 305-342-7 is an identifier for a chemical substance listed in the European Union’s regulatory database. These entries are critical for regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates safety assessments for chemicals .

The compound’s structural and physicochemical properties can be inferred from methodologies applied to EINECS datasets. For example, computational tools like EPISuite and QSAR (Quantitative Structure-Activity Relationship) models are used to predict properties such as hydrophobicity (log Kow), bioavailability, and toxicity for EINECS substances lacking experimental data .

Properties

CAS No. |

94442-16-7 |

|---|---|

Molecular Formula |

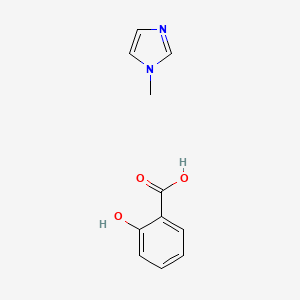

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;1-methylimidazole |

InChI |

InChI=1S/C7H6O3.C4H6N2/c8-6-4-2-1-3-5(6)7(9)10;1-6-3-2-5-4-6/h1-4,8H,(H,9,10);2-4H,1H3 |

InChI Key |

KGKNMMOAEUJQTI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 305-342-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications .

Scientific Research Applications

Einecs 305-342-7 has a wide range of scientific research applications. It is used in chemistry for various synthesis processes, in biology for studying cellular mechanisms, in medicine for developing new drugs, and in industry for manufacturing different products. Its versatility makes it a valuable compound in multiple fields .

Mechanism of Action

The mechanism by which Einecs 305-342-7 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

- Efficiency of Read-Across : A 1,387-compound labeled set covers 33,000 EINECS substances via similarity networks, demonstrating cost-effective risk assessment .

- Regulatory Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, necessitating hybrid approaches (e.g., in vitro + in silico) .

- Data Quality : Physicochemical outliers in EINECS datasets require prioritization for experimental validation to improve model robustness .

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for characterizing the structural and purity profile of EINECS 305-342-7?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, focusing on proton and carbon-13 signals .

- Pair with high-performance liquid chromatography (HPLC) to assess purity, ensuring retention times and peak integration align with reference standards .

- Validate methods using mass spectrometry (MS) for molecular weight confirmation and isotopic patterns .

Q. How can researchers design reproducible synthesis protocols for this compound while minimizing batch-to-batch variability?

Methodological Answer:

- Standardize reaction conditions (temperature, solvent ratios, catalyst concentration) using Design of Experiments (DoE) to identify critical parameters .

- Document deviations rigorously (e.g., via electronic lab notebooks ) and apply statistical process control (SPC) to monitor variability .

- Include control batches with traceable raw materials to isolate contamination sources .

Q. What are the best practices for ensuring compliance with safety protocols when handling this compound in laboratory settings?

Methodological Answer:

- Conduct a hazard operability analysis (HAZOP) to identify risks during synthesis, storage, and disposal .

- Implement engineering controls (e.g., fume hoods) and validate their efficacy via air quality monitoring .

- Train personnel using scenario-based simulations to address spills or exposure incidents .

Advanced Research Questions

Q. How can contradictory data on the toxicity mechanisms of this compound across in vitro and in vivo studies be reconciled?

Methodological Answer:

Q. What computational strategies are effective for predicting the reactivity of this compound under non-standard conditions (e.g., high pressure, acidic environments)?

Methodological Answer:

- Employ density functional theory (DFT) simulations to model electron distribution and reactive sites under varied conditions .

- Validate predictions using accelerated stability testing with forced degradation (heat, light, pH extremes) .

- Cross-reference results with molecular dynamics (MD) simulations to account for solvent interactions .

Q. How should researchers address discrepancies between theoretical and experimental solubility data for this compound in polar solvents?

Methodological Answer:

- Re-evaluate Hansen solubility parameters (HSP) to refine polarity and hydrogen-bonding estimates .

- Conduct controlled dissolution studies using standardized solvent grades and temperature calibration .

- Apply machine learning algorithms trained on historical solubility datasets to identify outlier conditions .

Q. What methodologies optimize the detection of trace degradation products of this compound in environmental samples?

Methodological Answer:

- Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for quantification .

- Use solid-phase extraction (SPE) to pre-concentrate analytes and reduce matrix interference .

- Validate limits of detection (LOD) via standard addition methods in real-world samples (e.g., soil, water) .

Data Management and Reproducibility

Q. What frameworks ensure robust data curation for long-term studies involving this compound?

Methodological Answer:

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

- Use version-controlled databases (e.g., Git-LFS) to track experimental revisions and raw data .

- Archive spectra, chromatograms, and simulation outputs in public repositories (e.g., Zenodo) with persistent identifiers .

Contradictory Results Analysis

Q. How can researchers systematically evaluate the impact of methodological biases in studies reporting conflicting catalytic properties of this compound?

Methodological Answer:

- Conduct sensitivity analysis to quantify the effect of variables like catalyst loading or reaction time .

- Compare activation energy profiles using Arrhenius plots to identify kinetic inconsistencies .

- Publish open peer reviews to crowdsource methodological critiques and replicate key experiments .

Theoretical vs. Experimental Validation

Q. What steps are critical for validating quantum mechanical predictions of this compound’s electronic properties against experimental observations?

Methodological Answer:

- Correlate UV-Vis absorption spectra with time-dependent DFT (TD-DFT) simulations to assess exciton behavior .

- Perform X-ray photoelectron spectroscopy (XPS) to verify predicted electron binding energies .

- Use error propagation models to quantify uncertainties in computational and experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.